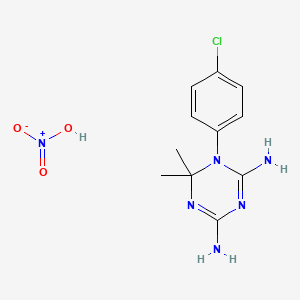
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is a chemical compound that belongs to the class of organic compounds known as benzoxathioles. These compounds are characterized by a benzene ring fused to an oxathiole ring, which contains both sulfur and oxygen atoms. The presence of the isocyanate group and the trifluoromethyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) typically involves the following steps:
Formation of the Benzoxathiole Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and oxygen atoms.
Introduction of the Isocyanate Group: This step involves the reaction of the benzoxathiole intermediate with phosgene or a phosgene equivalent to introduce the isocyanate group.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions to form ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ureas or carbamates.
Applications De Recherche Scientifique
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, influencing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzoxathiole,2-isocyanato-2-methyl: Similar structure but with a methyl group instead of a trifluoromethyl group.
1,3-Benzoxathiole,2-isocyanato-2-ethyl: Similar structure but with an ethyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group can enhance the compound’s reactivity, stability, and lipophilicity, making it more suitable for certain applications compared to its methyl or ethyl analogs.
Propriétés
Numéro CAS |
159259-21-9 |
|---|---|
Formule moléculaire |
C9H4F3NO2S |
Poids moléculaire |
247.191 |
Nom IUPAC |
2-isocyanato-2-(trifluoromethyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C9H4F3NO2S/c10-8(11,12)9(13-5-14)15-6-3-1-2-4-7(6)16-9/h1-4H |
Clé InChI |
CNVYXKIUEJLBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(S2)(C(F)(F)F)N=C=O |
Synonymes |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)


![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)




